molecular formula C24H30N4O4 B2513012 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea CAS No. 1170224-61-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea

Cat. No.: B2513012
CAS No.: 1170224-61-9
M. Wt: 438.528
InChI Key: OFBHFAKSTWPBCG-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Cleavage to Secondary Amines : A study described the cleavage of 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which are easily reduced to secondary amines, highlighting a synthetic application of urea derivatives in the production of secondary amines (Kim, Lee, & Wiegrebe, 1984).

Construction of Nitrogen Heterocycles : Another research demonstrated the use of benzo-fused nitrogen heterocycles (like tetrahydroquinolines) for migratory ring expansion, leading to the synthesis of medium-ring nitrogen heterocycles, which are challenging to obtain otherwise (Hall et al., 2016).

Biological Evaluation

Antiacetylcholinesterase Activity : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. This study aimed to optimize the spacer length linking pharmacophoric moieties for enhanced inhibitory activities, demonstrating the potential therapeutic applications of urea derivatives (Vidaluc et al., 1995).

Antiepileptic Properties : Novel urea derivatives were synthesized and screened for antiepileptic properties, showing significant activity in models used for evaluating antiepileptic drugs. This illustrates the pharmaceutical research applications of urea derivatives in developing new treatments for epilepsy (Prakash & Raja, 2011).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-27-8-2-3-17-13-18(4-6-20(17)27)21(28-9-11-30-12-10-28)15-25-24(29)26-19-5-7-22-23(14-19)32-16-31-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHFAKSTWPBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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